![molecular formula C11H9FN4O3 B3746458 N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3746458.png)
N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FNPA and is synthesized using a specific method. FNPA has shown promising results in scientific research applications, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of FNPA is not fully understood, but it is believed to target specific enzymes and receptors in the body. FNPA has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. FNPA has also been shown to modulate the activity of certain receptors, such as the dopamine D3 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FNPA has been shown to have various biochemical and physiological effects in the body. In cancer research, FNPA has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. In neuroscience, FNPA has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood and behavior. FNPA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
FNPA has several advantages for lab experiments, including its unique chemical structure and pharmacological properties, which make it a potential drug candidate. However, there are also limitations to using FNPA in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of FNPA, including further investigation of its mechanism of action, optimization of its pharmacological properties, and development of new drug candidates based on its chemical structure. FNPA may also have potential applications in other fields, such as materials science and catalysis, which should be explored in future research.
Scientific Research Applications
FNPA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, FNPA has shown promising results in inhibiting the growth of cancer cells by targeting the tumor microenvironment. In neuroscience, FNPA has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In medicinal chemistry, FNPA has been investigated for its potential as a drug candidate due to its unique chemical structure and pharmacological properties.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O3/c12-8-2-1-3-9(4-8)14-11(17)7-15-6-10(5-13-15)16(18)19/h1-6H,7H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFCRWGZBZBFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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